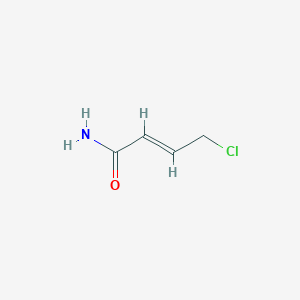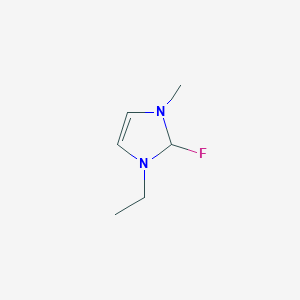
1-Ethyl-2-fluoro-3-methyl-2,3-dihydro-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-2-fluoro-3-methyl-2,3-dihydro-1H-imidazole is a heterocyclic compound belonging to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of an ethyl group at the first position, a fluorine atom at the second position, and a methyl group at the third position. The dihydro nature of the compound indicates partial saturation, making it a versatile intermediate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-2-fluoro-3-methyl-2,3-dihydro-1H-imidazole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the condensation of a 1,2-diketone or α-aminoketone with a fluorinated aldehyde can yield the desired imidazole derivative . The reaction typically requires a catalyst, such as a Lewis acid, and is conducted under reflux conditions to ensure complete cyclization.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize yield and purity. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations. This ensures consistent production of high-quality this compound on a large scale.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Ethyl-2-fluoro-3-methyl-2,3-dihydro-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to modify the degree of saturation within the ring.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the fluorine atom under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used
Applications De Recherche Scientifique
1-Ethyl-2-fluoro-3-methyl-2,3-dihydro-1H-imidazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Industry: It is used in the development of advanced materials, such as polymers and catalysts, due to its stability and reactivity.
Mécanisme D'action
The mechanism by which 1-ethyl-2-fluoro-3-methyl-2,3-dihydro-1H-imidazole exerts its effects depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance binding affinity and selectivity, making it a potent inhibitor or activator of specific molecular targets. The pathways involved often include hydrogen bonding, hydrophobic interactions, and van der Waals forces, contributing to the compound’s overall efficacy.
Comparaison Avec Des Composés Similaires
1-Ethyl-2-fluoro-3-methylimidazole: Lacks the dihydro nature, making it more aromatic and less reactive in certain conditions.
1-Ethyl-2-chloro-3-methyl-2,3-dihydro-1H-imidazole:
1-Ethyl-2-fluoro-3-methyl-1H-imidazole: The fully saturated version of the compound, which may exhibit different chemical and biological properties.
Uniqueness: 1-Ethyl-2-fluoro-3-methyl-2,3-dihydro-1H-imidazole stands out due to its partial saturation, which provides a balance between stability and reactivity. The presence of the fluorine atom enhances its binding affinity in biological systems, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C6H11FN2 |
|---|---|
Poids moléculaire |
130.16 g/mol |
Nom IUPAC |
1-ethyl-2-fluoro-3-methyl-2H-imidazole |
InChI |
InChI=1S/C6H11FN2/c1-3-9-5-4-8(2)6(9)7/h4-6H,3H2,1-2H3 |
Clé InChI |
CSWPXPFCPVKHQL-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=CN(C1F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


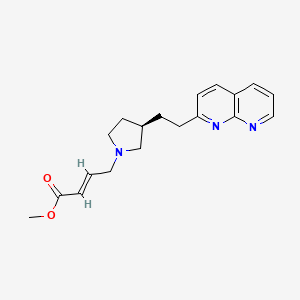



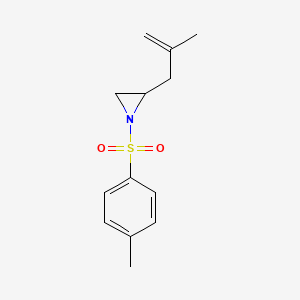

![(2E)-3-propyl-2-[(E)-3-(3-propyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;hydroiodide](/img/structure/B12826118.png)

![Manganese(2+); 2-methoxy-6-[2-[(3-methoxy-2-oxidophenyl)methylideneamino]ethyliminomethyl]phenolate; chloride](/img/structure/B12826141.png)
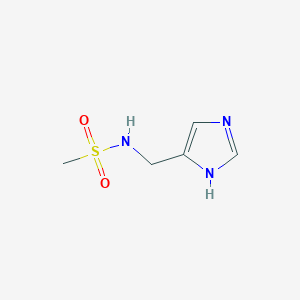
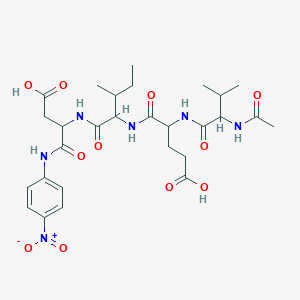
![(3R)-1-[4,4-bis(3-methyl-2-thienyl)but-3-enyl]nipecotic acid hydrochloride](/img/structure/B12826159.png)

